

Application Notes and Protocols: Utilizing Sodium Chenodeoxycholate in Liver Organoid Culture

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Compound of Interest

Compound Name: Sodium chenodeoxycholate

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Introduction

Liver organoids have emerged as a powerful in vitro model system, recapitulating the complex cellular architecture and functionality of the native liver. These three-dimensional structures, derived from pluripotent stem cells or primary liver tissues, offer a physiologically relevant platform for disease modeling, drug screening, and regenerative medicine research.[1][2]

Sodium chenodeoxycholate (CDC), a primary bile acid, plays a critical role in hepatic physiology and pathophysiology. Its application in liver organoid culture is instrumental for studying bile acid homeostasis, drug metabolism, and the pathogenesis of cholestatic liver diseases.

Chenodeoxycholic acid (CDCA), the active form of **sodium chenodeoxycholate**, is a potent natural agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that governs the expression of genes involved in bile acid synthesis, transport, and metabolism.[1][2] Activation of the FXR pathway in liver organoids promotes their maturation, enhances the expression of key hepatic markers, and induces the activity of drug-metabolizing enzymes, thereby providing a more functionally mature and predictive in vitro model.[3][4]

These application notes provide a comprehensive guide to the use of **sodium chenodeoxycholate** in liver organoid culture, including detailed experimental protocols,

quantitative data on its effects, and a description of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of chenodeoxycholic acid (CDCA) treatment on human hepatocytes and cholangiocyte organoids. While data specific to liver organoids is still emerging, these findings from closely related in vitro systems provide valuable insights into the expected dose-dependent and time-course effects.

Table 1: Dose-Response Effect of Chenodeoxycholic Acid (CDCA) on Gene Expression in Primary Human Hepatocytes (48h Treatment)

Gene	Function	Fold Change (vs. Control) at 50 μ M CDCA
Bile Acid Homeostasis		
CYP7A1	Rate-limiting enzyme in bile acid synthesis	↓ (Significant decrease)
FGF19	Intestinal fibroblast growth factor, regulates bile acid synthesis	↑ (Significant increase)
SLC51A (OST α)	Basolateral bile acid efflux transporter	↑ (Significant increase)
SLC51B (OST β)	Basolateral bile acid efflux transporter	↑ (Significant increase)
ABCB11 (BSEP)	Canalicular bile acid export pump	↑ (Significant increase)
Lipid Homeostasis		
APOA1	Apolipoprotein A1	↑
APOB	Apolipoprotein B	↓
HMGCS2	Ketogenesis	↑
Drug Metabolism		
CYP1A2	Cytochrome P450 enzyme	↑
CYP2E1	Cytochrome P450 enzyme	↓
UGT1A1	UDP glucuronosyltransferase	↑
SULT2A1	Sulfotransferase	↑

Data adapted from studies on primary human hepatocytes treated with 50 μ M CDCA for 48 hours.[5]

Table 2: Time-Course Effect of Chenodeoxycholic Acid (CDCA) on Gene Expression in Primary Human Hepatocytes (50 μ M CDCA)

Gene	Fold Change at 24h	Fold Change at 48h
FGF19	↑	↑↑
CYP7A1	↓	↓↓
ABCB11 (BSEP)	↑	↑↑
SLC51A (OST α)	↑	↑↑

Data adapted from studies on primary human hepatocytes.[5]

Table 3: Effect of Chenodeoxycholic Acid (CDCA) on FXR Target Gene Expression in Human Cholangiocyte Organoids

Gene	Function	Fold Change (vs. Control)
NR1H4 (FXR)	Bile acid receptor	↑
NR0B2 (SHP)	Small heterodimer partner, inhibits CYP7A1	↑
SLC51A (OST α)	Basolateral bile acid efflux transporter	↑
FGF19	Intestinal fibroblast growth factor	↑

Data adapted from studies on human cholangiocyte organoids treated with CDCA.[4]

Experimental Protocols

Protocol 1: General Culture and Maintenance of Human Liver Organoids

This protocol outlines the basic steps for culturing human liver organoids derived from primary tissues or pluripotent stem cells.

Materials:

- Human liver organoid culture medium (e.g., HepatiCult™ Organoid Growth Medium)
- Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
- 24-well tissue culture plates
- Sterile pipette tips and serological pipettes
- Incubator (37°C, 5% CO₂)

Procedure:

- Thaw frozen liver organoids or expand existing cultures according to standard protocols.
- Embed organoids in 50 µL domes of basement membrane matrix in a 24-well plate.
- After polymerization of the matrix, add 500 µL of liver organoid expansion medium to each well.
- Culture organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- Passage organoids every 7-10 days by mechanical or enzymatic dissociation.

Protocol 2: Treatment of Liver Organoids with Sodium Chenodeoxycholate

This protocol describes the treatment of established liver organoids with **sodium chenodeoxycholate** (CDC) to induce a more mature hepatic phenotype.

Materials:

- Established liver organoid cultures (from Protocol 1)
- **Sodium chenodeoxycholate** (CDC) stock solution (e.g., 100 mM in DMSO or water)
- Liver organoid differentiation medium

- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the treatment medium by supplementing the liver organoid differentiation medium with the desired final concentration of CDC. A starting concentration of 50 μM is recommended based on studies with primary hepatocytes.^[5] A dose-response experiment (e.g., 10 μM , 50 μM , 100 μM) is advised to determine the optimal concentration for your specific organoid line and experimental endpoint.
- Aspirate the expansion medium from the organoid cultures.
- Wash the organoids once with 500 μL of PBS.
- Add 500 μL of the CDC-containing differentiation medium to each well.
- Incubate the organoids for the desired treatment duration. For time-course experiments, typical time points are 24, 48, and 72 hours.^[5]
- For longer-term treatments, replace the CDC-containing medium every 2-3 days.
- At the end of the treatment period, harvest the organoids for downstream analysis.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the analysis of gene expression changes in CDC-treated liver organoids.

Materials:

- CDC-treated and control liver organoids
- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)

- Primers for target genes (e.g., ALB, CYP3A4, CYP7A1, FGF19, SLC51A, ABCB11) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- Harvest organoids from the basement membrane matrix using a cell recovery solution.
- Extract total RNA from the organoid pellets according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using the appropriate primers and master mix.
- Analyze the data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in gene expression between CDC-treated and control organoids.[\[6\]](#)

Protocol 4: Assessment of Cytochrome P450 (CYP) 3A4 Activity

This protocol describes a method to measure the enzymatic activity of CYP3A4, a key drug-metabolizing enzyme, in liver organoids.[\[7\]](#)[\[8\]](#)

Materials:

- CDC-treated and control liver organoids
- CYP3A4 substrate (e.g., midazolam)
- CYP reaction buffer or culture medium
- LC-MS system for metabolite detection

Procedure:

- Harvest organoids and resuspend them in pre-warmed CYP reaction buffer or culture medium.

- Add the CYP3A4 substrate (e.g., midazolam) to the organoid suspension at a final concentration of 1 μ M.
- Incubate at 37°C for a defined period (e.g., 1-24 hours).
- Collect the supernatant.
- Analyze the supernatant using LC-MS to quantify the formation of the metabolite (e.g., 1'-hydroxy midazolam).^[7]
- Normalize the metabolite concentration to the total protein content or cell number of the organoids.

Protocol 5: Organoid Viability Assay

This protocol provides a method to assess the viability of liver organoids following CDC treatment.

Materials:

- CDC-treated and control liver organoids in a 96-well plate format
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Luminometer

Procedure:

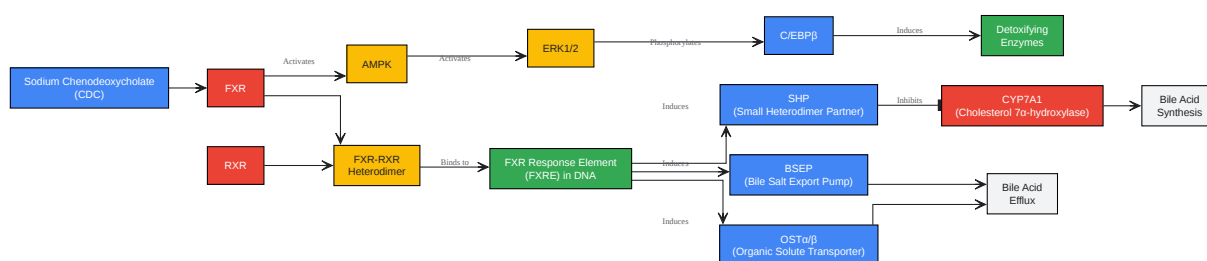
- Equilibrate the 96-well plate containing the organoids to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Mix the contents by shaking for 2 minutes.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.

- The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

Signaling Pathways and Experimental Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

Chenodeoxycholic acid is a primary bile acid that acts as a natural ligand for the Farnesoid X Receptor (FXR). The activation of FXR in hepatocytes initiates a complex signaling cascade that regulates bile acid homeostasis, lipid metabolism, and drug detoxification.

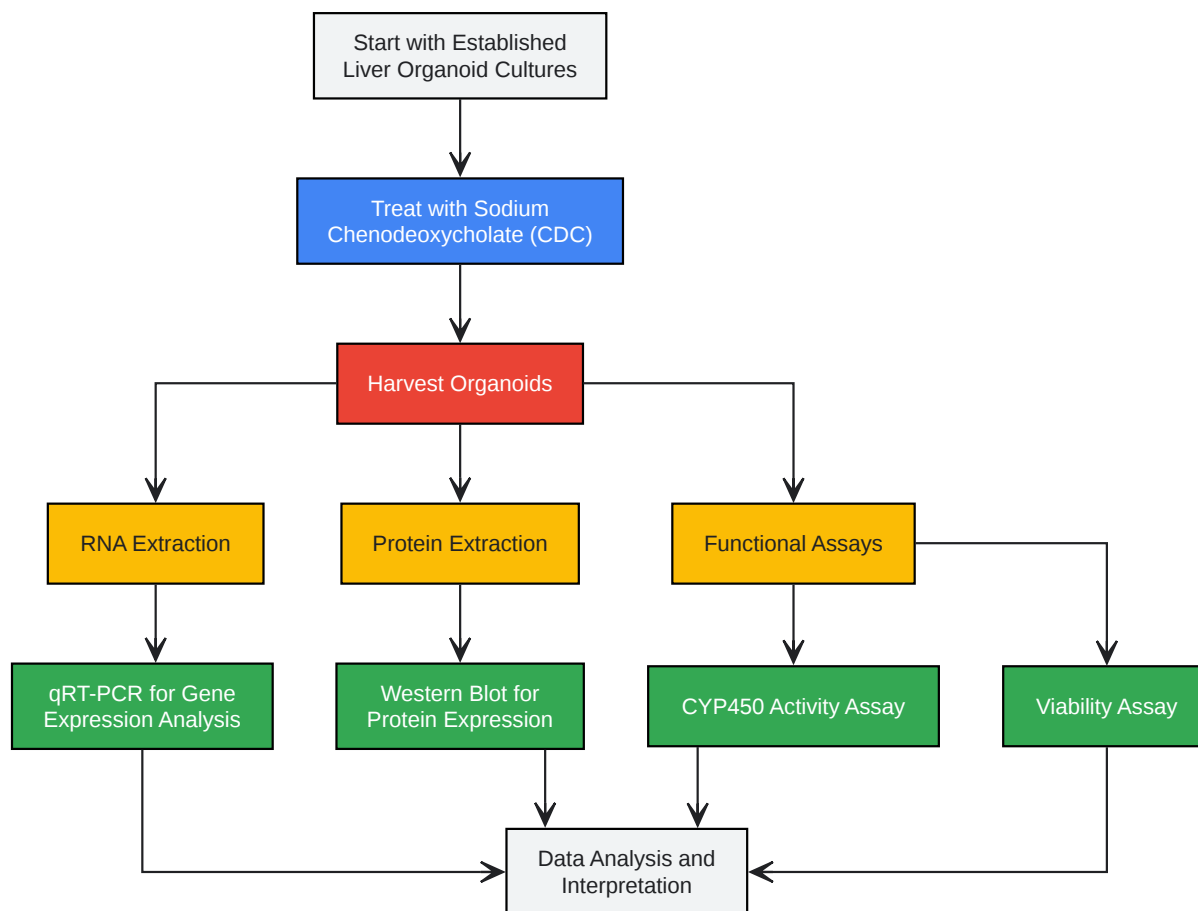


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Caption: FXR signaling pathway activated by **sodium chenodeoxycholate**.

Experimental Workflow for CDC Treatment and Analysis of Liver Organoids

The following diagram illustrates a typical experimental workflow for investigating the effects of **sodium chenodeoxycholate** on liver organoids.



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Caption: Workflow for CDC treatment and analysis of liver organoids.

Conclusion

The use of **sodium chenodeoxycholate** in liver organoid culture provides a valuable tool for inducing a more mature and functionally relevant hepatic phenotype. By activating the FXR signaling pathway, CDC enhances the expression of genes crucial for bile acid homeostasis and drug metabolism, making the organoids a more robust model for toxicological studies and research into cholestatic liver diseases. The protocols and data presented here offer a foundation for researchers to incorporate CDC into their liver organoid culture systems, thereby

advancing our understanding of liver physiology and accelerating the development of new therapeutic strategies.

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